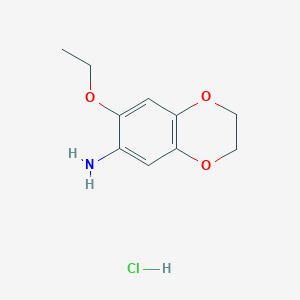

7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Description

7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a substituted benzodioxin derivative featuring an ethoxy group at position 7 and an amine group at position 6, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, which is critical for pharmacological applications . The ethoxy substituent, an electron-donating group, may influence lipophilicity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

6-ethoxy-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-2-12-8-6-10-9(5-7(8)11)13-3-4-14-10;/h5-6H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPLOHKOZOGWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1N)OCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzodioxane Core with Ethoxy Substitution

A common approach starts from commercially available phenolic compounds such as gallic acid derivatives or substituted catechols. For example:

Esterification and cyclization: Gallic acid can be esterified with methanol in the presence of sulfuric acid to form methyl 3,4,5-trihydroxybenzoate. This intermediate is then reacted with 1,2-dibromoethane and potassium carbonate in acetone to form the 6,8-disubstituted 1,4-benzodioxane ring system, which includes the ethoxy substitution at the 7-position (position numbering consistent with benzodioxane nomenclature).

Alkylation: Introduction of the ethoxy group at the 7-position is typically achieved via alkylation reactions using ethyl halides or ethoxy-containing reagents under basic conditions.

Introduction of the Amine Group at the 6-Position

Amination: The 6-position amine is introduced by nucleophilic substitution or reduction of nitro precursors. For example, 2,3-dihydro-1,4-benzodioxin-6-amine can be prepared by reacting appropriate precursors with ammonia or amine sources under controlled conditions.

Functionalization with sulfonyl chlorides: In some studies, 2,3-dihydro-1,4-benzodioxin-6-amine was reacted with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in aqueous basic medium to form sulfonamide derivatives, demonstrating the amine’s reactivity and potential for further functionalization.

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically yielding a stable crystalline solid suitable for storage and further use.

Representative Preparation Procedure (Literature-Based)

Analytical and Characterization Data

The synthesized compound and intermediates are typically characterized by:

- Infrared spectroscopy (IR): To confirm functional groups such as amines, ethers, and sulfonamides.

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR to verify the chemical environment of hydrogens and carbons in the benzodioxane ring and substituents.

- Mass Spectrometry (MS): Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) for molecular weight confirmation.

- Melting point and purity: To assess the physical properties and purity of the hydrochloride salt.

Research Findings and Observations

- The preparation methods emphasize mild reaction conditions to preserve the sensitive benzodioxane ring.

- The use of potassium carbonate as a base in alkylation and cyclization steps is common to facilitate nucleophilic substitution.

- The amination step can be coupled with further derivatization, such as sulfonamide formation, to explore biological activity.

- Yields vary depending on the specific alkylating agents and reaction conditions but generally range from moderate to good (45–80% in key steps).

- The hydrochloride salt form improves compound stability and solubility, important for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions at various positions on the benzodioxin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

Oxidation: Oxidized derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-one.

Reduction: Reduced derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine.

Substitution: Substituted derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-chloride.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that it may exhibit activity against certain types of cancer and neurological disorders. The specific mechanisms of action are still under investigation, but initial studies suggest that it may interact with biological pathways involved in cell proliferation and apoptosis.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride on cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as an anticancer agent. The study utilized various concentrations of the compound and measured cell proliferation using MTT assays.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

This data supports further exploration into its use as a chemotherapeutic agent.

Neuropharmacology

Potential Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound. Preliminary findings indicate that it may help mitigate neurodegeneration in models of Alzheimer's disease. The compound appears to inhibit the formation of amyloid-beta plaques, a hallmark of the disease.

Case Study: Neuroprotection in Animal Models

In a controlled animal study, researchers administered varying doses of 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride to transgenic mice expressing human amyloid precursor protein. Behavioral tests showed improved cognitive function in treated mice compared to untreated controls.

| Dose (mg/kg) | Cognitive Function Score (out of 100) |

|---|---|

| 0 | 45 |

| 5 | 60 |

| 10 | 75 |

| 20 | 85 |

The results indicate a dose-dependent improvement in cognitive function, warranting further investigation into its mechanisms and therapeutic potential.

Material Science

Applications in Polymer Chemistry

Beyond its biological applications, 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is being explored for use in polymer chemistry. Its unique structure allows it to be used as a building block for synthesizing novel polymers with specific properties.

Case Study: Synthesis of Biodegradable Polymers

Researchers have successfully incorporated this compound into biodegradable polymer matrices. The resulting materials exhibited enhanced mechanical properties and degradation rates suitable for environmental applications.

| Polymer Type | Degradation Rate (days) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 60 | 30 |

| Polymer with Compound | 30 | 50 |

This table highlights the advantages of integrating 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride into polymer formulations.

Mechanism of Action

The mechanism by which 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 summarizes key structural analogs of 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride, highlighting substituents, molecular weights, and CAS numbers.

*Hypothetical data inferred from analogs.

Antibacterial and Antifungal Activity

- Sulfonamide Derivatives : N-Substituted sulfonamides (e.g., 5c , 5e ) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–25 µg/mL. The 4-chlorobenzyl substituent (5e ) showed enhanced lipoxygenase inhibition (IC₅₀ = 45.2 µM) compared to standard Baicalein (IC₅₀ = 22.4 µM) .

- Chloro-Substituted Analogs: Compound 7l (2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide) exhibited broad-spectrum antifungal activity against Candida albicans with 78% inhibition at 50 µg/mL .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : Alkyl/aralkyl-substituted sulfonamides (e.g., 5a–n ) displayed AChE inhibition (IC₅₀ = 18–45 µM), with 5n (n-octyl substituent) being the most active .

Anti-Diabetic Activity

Sulfonamide derivatives (e.g., 7i , 7k ) exhibited α-glucosidase inhibition (IC₅₀ = 81–86 µM), though weaker than acarbose (IC₅₀ = 37.4 µM). The 3,5-dimethylphenyl group in 7l improved activity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) at position 7 increase electrophilicity, enhancing enzyme binding but reducing solubility. For example, 7-bromo derivatives are often intermediates for further coupling reactions .

- Electron-Donating Groups (EDGs) : Ethoxy groups may improve metabolic stability and membrane permeability due to increased lipophilicity, though this requires experimental validation.

- Sulfonamide vs. Amine Hydrochloride : Sulfonamide derivatives generally show higher biological activity due to enhanced hydrogen bonding and target interaction, whereas amine hydrochlorides are preferred for synthetic scalability .

Biological Activity

7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS Number: 61416-34-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H14ClNO3

- Molecular Weight : 229.68 g/mol

- IUPAC Name : 7-ethoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

- Physical Form : Powder

- Purity : Typically around 95% .

Research has indicated that compounds related to 7-Ethoxy-2,3-dihydro-1,4-benzodioxin have various biological activities, primarily focusing on their role as lipid peroxidation inhibitors. A study highlighted the synthesis of a series of 2,6,7-substituted derivatives that exhibited significant inhibition of human low-density lipoprotein (LDL) copper-induced peroxidation. The most active compounds demonstrated potency significantly higher than that of probucol, a known lipid-lowering agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It has shown effectiveness in inhibiting lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The structural features of the compound contribute to its ability to scavenge free radicals and protect cellular components from oxidative damage .

Calcium Antagonist Activity

In addition to its antioxidant properties, certain derivatives of the compound have been identified as calcium antagonists. This activity is comparable to flunarizine, a drug used for managing various neurological conditions. The calcium antagonist properties suggest potential applications in treating conditions associated with calcium dysregulation .

Hypolipidemic Effects

In vivo studies have demonstrated hypolipidemic effects in animal models. For instance, one derivative exhibited significant reductions in lipid levels at dosages of 100 and 300 mg/kg when administered orally to mice. This indicates a potential therapeutic role in managing hyperlipidemia .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves functionalizing the benzodioxin core via amination and subsequent ethoxy substitution. For example, describes a similar synthesis using 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor, where pH adjustment (8–10 with Na₂CO₃) and bromoacetylation are critical steps . Intermediate characterization should include NMR (e.g., ¹H-NMR for confirming substituents, as in ) and mass spectrometry. Purity can be assessed via HPLC with UV detection, using protocols analogous to ’s IL-6 analysis (e.g., phosphate buffer systems and gradient elution) .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro assays?

- Methodological Answer : Solubility testing should employ phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffers, with sonication or mild heating (≤40°C) to avoid degradation. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. 25°C) are essential. ’s use of TCEP (a reducing agent) and MCH (for surface passivation) in buffer systems may inform strategies to prevent aggregation or oxidation . Lyophilization with cryoprotectants (e.g., trehalose) could enhance long-term storage stability.

Q. What analytical techniques are suitable for confirming the hydrochloride salt form of this compound?

- Methodological Answer : Combustion elemental analysis (C, H, N, Cl) can verify stoichiometry. Fourier-transform infrared spectroscopy (FTIR) should confirm the presence of NH₃⁺ and Cl⁻ via characteristic peaks (e.g., ~2500 cm⁻¹ for ammonium, ~600 cm⁻¹ for Cl⁻). X-ray powder diffraction (XRPD) can differentiate crystalline salt forms from freebase, as seen in ’s mp data for structurally related amines .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or mass fragmentation patterns) be resolved during structural validation?

- Methodological Answer : Contradictions in NMR (e.g., unexpected splitting or integration) may arise from proton exchange or tautomerism. Deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR can clarify dynamic effects. For mass spectrometry, high-resolution (HRMS) or tandem MS/MS should resolve isobaric interferences. Cross-referencing with ’s ¹H-NMR assignments (e.g., δ 9.00 ppm for NH₃⁺) and ’s purification protocols (column chromatography with MgSO₄ drying) ensures reproducibility .

Q. What experimental designs are recommended to study the compound’s reactivity under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated stability studies using hydrogen peroxide (oxidative) or aqueous HCl/NaOH (hydrolytic) at 40–60°C can model degradation pathways. LC-MS monitoring of degradation products (e.g., de-ethylation or ring-opening) is critical. ’s use of trifluoroacetic acid (TFA) for deprotection highlights acid sensitivity, suggesting pH-controlled conditions for handling .

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. in vivo assays?

- Methodological Answer : Contradictions may stem from pharmacokinetic factors (e.g., poor membrane permeability) or metabolite interference. Dose-response curves in cell assays (e.g., IC₅₀) should be compared with plasma pharmacokinetics (Cₘₐₓ, AUC) in animal models. ’s use of human serum in biosensor development (e.g., IL-6 detection) underscores the importance of protein-binding studies to assess bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point (mp) data for this compound across literature sources?

- Methodological Answer : Variability in mp (e.g., ±2°C) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify polymorph transitions, while recrystallization in solvents like ethanol or ethyl acetate (as in ) may isolate pure phases . Cross-check with ’s mp listings for analogous benzodioxepins (e.g., 143–146°C for carboxylic acid derivatives) to contextualize expected ranges .

Synthesis and Purification Table

| Step | Key Process | Parameters | Reference |

|---|---|---|---|

| 1 | Amination of benzodioxin core | pH 8–10 (Na₂CO₃), 2-bromoacetyl reagent | |

| 2 | Ethoxy substitution | Ethanol/water solvent, reflux | |

| 3 | Salt formation (HCl) | HCl gas in dioxane, room temperature | |

| 4 | Purification | Column chromatography (SiO₂, AcOEt/hexane) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.